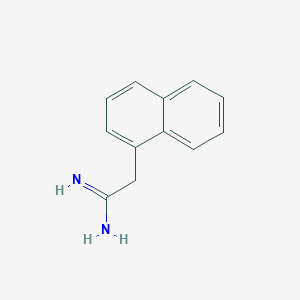
1-Naphthaleneethanimidamide
Beschreibung
1-Naphthaleneethanimidamide (CAS 14192-06-4) is an amidine derivative with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol. Structurally, it consists of a naphthalene ring system linked to an ethanimidamide group. Key physical properties include a melting point of 142–144°C, a boiling point of 356.2±35.0°C, and a predicted pKa of 11.72, indicative of its strong basicity .
Eigenschaften
CAS-Nummer |
14192-06-4 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-naphthalen-1-ylethanimidamide |
InChI |
InChI=1S/C12H12N2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,13,14) |
InChI-Schlüssel |
ISAQFJCVYKEERB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=N)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-Naphthylamine (CAS 134-32-7)
- Molecular Formula : C₁₀H₉N
- Molecular Weight : 143.18 g/mol
- Functional Group : Primary amine (–NH₂).
- Properties: Lower molecular weight, boiling point (30°C), and marked hazardous classification due to carcinogenicity .
- Applications : Historically used in dye synthesis but restricted in modern applications due to toxicity .
- Key Difference : The absence of the amidine group in 1-naphthylamine reduces its basicity (pKa ~4.6 for aromatic amines) and limits its utility in pharmaceutical contexts compared to 1-Naphthaleneethanimidamide .
2-Naphthaleneethanimidamide, N,N'-Dimethyl-, Hydrochloride (CAS 57166-13-9)
- Molecular Formula : C₁₄H₁₇ClN₂
- Molecular Weight : 248.75 g/mol
- Functional Group : Dimethyl-substituted amidine (–C(=N–CH₃)–NH–CH₃) with a hydrochloride salt.
- Properties : The dimethyl substitution enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.
- Key Difference : The dimethylation and salt form modify bioavailability and target binding compared to the parent this compound .
1-Naphthylacetamide
- Synonyms: Naphthaleneacetamide, NAA Amide.
- Molecular Formula: C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol
- Functional Group : Acetamide (–NH–CO–CH₃).
- Applications : Primarily used as a plant growth regulator due to its auxin-like activity .
- Key Difference : The acetamide group is less basic (pKa ~16–18 for amides) and less reactive than amidines, limiting its use in medicinal chemistry despite structural similarities .
Comparative Data Table
Pharmacological and Toxicological Considerations
- Its strong basicity may enhance binding to biological targets, as seen in related amidine-based drugs (e.g., ranitidine derivatives) .
- 1-Naphthylamine: Classified as hazardous due to carcinogenicity, necessitating strict handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


